- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Cas no 956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate)
956034-03-0 structure
Product Name:methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
Numero CAS:956034-03-0
MF:C11H15NO5
MW:241.240503549576
MDL:MFCD12407824
CID:827240
PubChem ID:52987670
Update Time:2025-11-02
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- methyl 3-(tert-butoxycarbonyl)furan-2-carboxylate
- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxylate
- methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]furan-2-carboxylate
- Methyl 3-[(tert-butoxycarbonyl)amino]furan-2-carboxylate
- OFSPCMNPGVKHEL-UHFFFAOYSA-N
- W9754
- ST24030999
- methyl 3-(tert-butoxycarbonylamino)furan-2-carboxy
- Tert-butyl 2-(methoxycarbonyl)furan-3-ylcarbamate
- methyl 3-{[(tert-butoxy)
- Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-furancarboxylate (ACI)
- tert-Butyl [2-(methoxycarbonyl)furan-3-yl]carbamate
- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
- AS-33280
- DTXSID70680939
- SCHEMBL189873
- AKOS015920459
- SB60901
- Methyl3-((tert-butoxycarbonyl)amino)furan-2-carboxylate
- 3-tert-butoxycarbonylamino-furan-2-carboxylic acid methyl ester
- DA-32809
- CS-0154425
- BCP33197
- OSM-S-426
- 956034-03-0
-
- MDL: MFCD12407824
- Inchi: 1S/C11H15NO5/c1-11(2,3)17-10(14)12-7-5-6-16-8(7)9(13)15-4/h5-6H,1-4H3,(H,12,14)
- Chiave InChI: OFSPCMNPGVKHEL-UHFFFAOYSA-N
- Sorrisi: O=C(NC1=C(C(OC)=O)OC=C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 241.09500
- Massa monoisotopica: 241.09502258g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 5
- Complessità: 297
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 77.8
- XLogP3: 2.3
Proprietà sperimentali
- PSA: 81.26000
- LogP: 2.42680
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C(BD225385)
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Dati doganali
- CODICE SA:2932190090
- Dati doganali:
Codice doganale cinese:
2932190090Panoramica:
2932190090 Altri composti strutturalmente non fusi ad anelli furani. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2932190090 altri composti contenenti un anello furano non utilizzato (idrogenato o no) nella struttura IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:20,0%
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF840-5g |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate |
956034-03-0 | 95+% | 5g |
5651CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF840-1g |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate |
956034-03-0 | 95+% | 1g |
1862.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF840-250mg |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate |
956034-03-0 | 95+% | 250mg |
670CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SF840-100mg |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate |
956034-03-0 | 95+% | 100mg |
342CNY | 2021-05-07 | |
| Alichem | A159002975-5g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
$1122.70 | 2023-08-31 | |
| Alichem | A159002975-10g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 10g |
$1503.48 | 2023-08-31 | |
| Alichem | A159002975-25g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 25g |
$2626.47 | 2023-08-31 | |
| Fluorochem | 092634-250mg |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 250mg |
£61.00 | 2022-03-01 | |
| Fluorochem | 092634-1g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 1g |
£150.00 | 2022-03-01 | |
| Fluorochem | 092634-5g |
Methyl 3-((tert-butoxycarbonyl)amino)furan-2-carboxylate |
956034-03-0 | 95% | 5g |
£477.00 | 2022-03-01 |
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; rt → -30 °C; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 45 min, -30 °C → 0 °C
1.2 45 min, -30 °C → 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → rt; 1 h, rt; rt → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
1.2 -30 °C → rt; 1 h, rt
1.3 Reagents: Hydrochloric acid , Sodium chloride Solvents: Water
Riferimento
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 45 min, -30 °C
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 -
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine , tert-Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 10 min, -78 °C; 2 h, -78 °C → -40 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
1.2 -40 °C; -40 °C → 0 °C; 45 min, 0 °C
Riferimento
- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 -30 °C; 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran , Hexane ; -30 °C; -30 °C → 0 °C; 1 h, 0 °C; 0 °C → -30 °C
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 1 h, -30 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; rt → -30 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Butyllithium Solvents: Hexane ; -30 °C; 1 h, -30 °C → 0 °C; 0 °C → -30 °C
1.3 45 min, -30 °C → 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight
Riferimento
- Scaffold diversity inspired by the natural product evodiamine: discovery of highly potent and multitargeting antitumor agents, Journal of Medicinal Chemistry, 2015, 58(16), 6678-6696
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 10 min, -78 °C; 2 h, -78 °C → 40 °C
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 45 min, 40 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Solvents: Tetrahydrofuran ; 20 min, -40 °C
1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
1.2 Reagents: Butyllithium Solvents: Hexane ; 0.5 h, -40 °C; -40 °C → 0 °C; 1 h, 0 °C; 0 °C → -40 °C; 10 min, -40 °C
1.3 -40 °C → rt; 1 h, rt
Riferimento
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Raw materials
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Preparation Products
methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate Letteratura correlata
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
956034-03-0 (methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate) Prodotti correlati
- 889088-96-4(tert-butyl N-(2-formylfuran-3-yl)carbamate)
- 655255-06-4(3-(Boc-amino)furan-2-carboxylic Acid)
- 1375064-80-4(3-((tert-butoxycarbonyl)aMino)-5-Methylfuran-2-carboxylic acid)
- 655255-07-5(tert-butyl2-carbamoylfuran-3-ylcarbamate)
- 1135283-35-0(ethyl 5-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylate)
- 123391-66-2((5-formylfuran-2-yl)methyl N-phenylcarbamate)
- 91625-91-1(Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate)
- 91626-05-0(2-Benzofurancarboxylic acid, 3-[(ethoxycarbonyl)amino]-)
- 292069-98-8(5-{(tert-butoxy)carbonylamino}-1-benzofuran-2-carboxylic acid)
- 1251582-36-1(Ethyl 5-bromo-3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso